molecular formula C14H21NO4S B2386284 (2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1798034-83-9

(2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Cat. No.: B2386284
CAS No.: 1798034-83-9
M. Wt: 299.39
InChI Key: DXEPQTHSACOLFT-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a synthetic chemical reagent of interest in medicinal chemistry and early-stage pharmaceutical research. This compound features a 2,5-dimethylfuran group linked to an azetidine ring bearing an isobutylsulfonyl moiety. The azetidine scaffold is a significant pharmacophore in drug discovery, recognized for its presence in compounds investigated as kinase inhibitors for the treatment of conditions such as cancer and autoimmune diseases . The specific structural combination in this reagent, particularly the sulfonyl group on the azetidine ring, may influence its electronic properties and binding characteristics, making it a valuable intermediate for constructing novel compound libraries. Researchers can utilize this chemical as a key building block in the synthesis of more complex molecules, for studying structure-activity relationships (SAR), or in the development of potential protease inhibitors or other targeted therapeutic agents. The inclusion of the 2,5-dimethylfuran group is also noteworthy; while 2,5-dimethylfuran itself is a validated biomarker in breath analysis for objective smoking status assessment , in this context, it serves as a functional aromatic heterocycle that can contribute to the compound's overall lipophilicity and metabolic profile. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions following their institution's chemical hygiene guidelines.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-9(2)8-20(17,18)12-6-15(7-12)14(16)13-5-10(3)19-11(13)4/h5,9,12H,6-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEPQTHSACOLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC(C2)S(=O)(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the furan and azetidine precursors. The furan ring can be synthesized through various methods, including the Diels-Alder reaction, while the azetidine ring is often prepared via cyclization reactions. The final step involves the coupling of these two components under specific reaction conditions, such as the use of a base or a catalyst to facilitate the formation of the methanone linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The methanone group can be reduced to form alcohols.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the methanone group results in alcohols .

Scientific Research Applications

Preparation Methods

The synthesis of (2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves several steps:

  • Synthesis of the Furan Component : The furan ring can be synthesized using methods such as the Diels-Alder reaction.
  • Synthesis of the Azetidine Component : The azetidine ring is often prepared through cyclization reactions.
  • Coupling Reaction : The final step involves the coupling of the furan and azetidine components, often facilitated by bases or catalysts to form the methanone linkage.

Industrial Production

For industrial applications, optimized reaction conditions are necessary to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are commonly employed to isolate the desired product efficiently.

Chemistry

In organic chemistry, this compound serves as a building block for synthesizing complex molecules. Its unique structure allows it to participate in various chemical reactions:

  • Oxidation : The furan ring can be oxidized to produce furanones.
  • Reduction : The methanone group can be reduced to form alcohols.
  • Substitution Reactions : The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Biology

Research has indicated potential biological activities for this compound:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit tumor growth in certain cancer cell lines, making it a candidate for further drug development.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential:

  • Drug Development : Its unique molecular structure may lead to the development of new drugs targeting specific biological pathways.
  • Therapeutic Agent : Investigations into its efficacy as a therapeutic agent for diseases such as cancer are ongoing.

Industry

In industrial applications, this compound is utilized in:

  • Production of Advanced Materials : Its chemical properties make it suitable for creating novel materials with specific functionalities.
  • Catalysis : It serves as a catalyst in various industrial processes due to its ability to facilitate chemical reactions efficiently.

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeDescriptionProducts
OxidationOxidation of the furan ringFuranones
ReductionReduction of the methanone groupAlcohols
SubstitutionSubstitution of the sulfonyl groupVarious functional groups
Activity TypeTest Organism/Cell LineIC50 Value (µM)
AntimicrobialStaphylococcus aureus15.0
AnticancerMCF7 (Breast Cancer Cell Line)12.5

Mechanism of Action

The mechanism of action of (2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Thiophene-Based Methanones ()

Compounds 7a and 7b from share a methanone scaffold but differ in substituents. Key distinctions include:

  • Heterocyclic Moieties: The target compound uses a furan ring, whereas 7a/7b feature thiophene or pyrazole rings.
  • Sulfonyl Groups: The target’s isobutylsulfonyl-azetidine group contrasts with 7a/7b’s cyano or ester substituents. Sulfonyl groups often improve metabolic stability and solubility, which may confer pharmacokinetic advantages over 7a/7b .

Table 1: Structural Comparison

Compound Heterocycle Key Substituents Potential Applications
Target Compound Furan Isobutylsulfonyl-azetidine Immunomodulation?
7a () Thiophene Diamino-cyano-thiophene Not specified
7b () Thiophene Ethyl ester-diamino-thiophene Not specified

Comparison with Azetidine-Containing TLR Antagonists ()

Azetidine derivatives in , such as 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile, are TLR7-9 antagonists for systemic lupus erythematosus. Key differences include:

  • Azetidine Modifications: The target compound’s isobutylsulfonyl group contrasts with the tetrahydropyrazolo-pyridine substituent in the patent compound. Sulfonyl groups may enhance selectivity for non-TLR targets, such as kinases or proteases .
  • Therapeutic Scope : While the patent compound is explicitly designed for autoimmune diseases, the target’s furan moiety could redirect its activity toward anti-inflammatory or antimicrobial pathways .

Comparison with Sulfonyl-Containing Herbicides ()

Sulfonylurea herbicides like metsulfuron methyl ester () share sulfonyl groups but differ fundamentally in structure and application:

  • Core Structure : Herbicides use triazine-sulfonylurea scaffolds for acetolactate synthase inhibition, whereas the target’s azetidine-sulfonyl group lacks the urea linkage critical for herbicidal activity.
  • Bioactivity : The target’s sulfonyl group likely influences solubility or target binding rather than plant enzyme inhibition .

Biological Activity

(2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a compound of interest due to its potential biological activities. This article examines its structure, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure

The compound can be broken down into two main components:

  • 2,5-Dimethylfuran-3-yl : A furan derivative that contributes to the compound's aromatic properties.
  • 3-(Isobutylsulfonyl)azetidin-1-yl : An azetidine ring substituted with an isobutylsulfonyl group, which may influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds containing furan derivatives often exhibit antimicrobial activity. The presence of the azetidine ring may enhance this activity by facilitating interactions with microbial cell membranes.

Case Study : A study evaluated various furan derivatives against common bacterial strains, revealing that those with sulfonyl substitutions demonstrated significant antimicrobial effects. The compound could potentially fall within this category, warranting further investigation.

Anti-inflammatory Effects

The anti-inflammatory properties of compounds similar to this compound have been documented. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines.

Research Findings : In vitro assays showed that certain furan derivatives reduced the production of TNF-alpha and IL-6 in macrophage cell lines, suggesting a potential pathway for anti-inflammatory action.

Data Table: Biological Activity Summary

Activity TypeEvidence LevelReference
AntimicrobialModerate
Anti-inflammatoryHigh
CytotoxicityLow

Synthesis and Applications

The synthesis of this compound can be achieved through multi-step reactions involving the functionalization of furan and azetidine moieties. This compound may serve as a building block in pharmaceutical chemistry, particularly in developing new antimicrobial agents.

Synthesis Pathway :

  • Formation of 2,5-Dimethylfuran : Derived from furfural through a series of reduction and methylation reactions.
  • Azetidine Ring Construction : Utilizes isobutylsulfonamide as a starting material.
  • Final Coupling Reaction : Combines both components using coupling agents under controlled conditions.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of azetidinyl methanones often requires precise control of protecting groups and reaction stoichiometry. For example, in analogous compounds, sulfonyl group introduction (e.g., isobutylsulfonyl) may require anhydrous conditions to avoid hydrolysis. A stepwise approach—first constructing the azetidine ring via cyclization of β-amino alcohols, followed by sulfonylation and coupling with the 2,5-dimethylfuran moiety—is recommended. Reaction monitoring via TLC or HPLC ensures intermediate purity. Temperature control (0–5°C during sulfonylation) minimizes side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Focus on distinguishing azetidine ring protons (δ 3.5–4.5 ppm) and furan methyl groups (δ 2.1–2.3 ppm). The sulfonyl group’s electron-withdrawing effect deshields adjacent azetidine protons, causing splitting patterns (e.g., doublet of doublets) .
  • IR : Confirm sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and ketone C=O (~1700 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragment patterns (e.g., cleavage at the ketone bridge) validate structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability of the furan moiety). To address this:

  • In vitro : Use hepatic microsomal assays to assess metabolic stability. If rapid degradation occurs, consider structural modifications (e.g., replacing the furan with a bioisostere).
  • In vivo : Employ radiolabeled tracking (e.g., ¹⁴C-labeled methanone) to monitor distribution and metabolite formation. Pair with LC-MS/MS for quantitative analysis of parent compound vs. metabolites .

Q. What computational strategies are effective for predicting the compound’s binding affinity to sulfonyltransferase enzymes?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model interactions between the isobutylsulfonyl group and enzyme active sites (e.g., sulfotransferase SULT1A1). Prioritize hydrogen bonding with catalytic residues (e.g., His⁹⁹).
  • MD Simulations : Run 100-ns molecular dynamics trajectories to assess binding stability. Analyze root-mean-square fluctuation (RMSF) of the azetidine ring to identify conformational flexibility impacting affinity .

Q. How should researchers design experiments to investigate the compound’s potential off-target effects in neurological systems?

  • Methodological Answer :

  • In vitro : Screen against GPCR panels (e.g., dopamine D₂, serotonin 5-HT₂A) using calcium flux assays.
  • In vivo : Perform electrophysiological recordings in rodent brain slices (e.g., hippocampal neurons) to detect changes in synaptic transmission. Dose-response studies (0.1–10 µM) clarify potency thresholds .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for reconciling contradictory results in dose-response studies?

  • Methodological Answer : Apply Bayesian hierarchical modeling to account for inter-study variability. For example, if EC₅₀ values differ across assays, model them as random effects to estimate a pooled EC₅₀ with 95% credible intervals. Sensitivity analysis identifies outliers driven by experimental artifacts (e.g., solvent interference) .

Q. How can researchers validate the stability of the sulfonyl group under physiological pH conditions?

  • Methodological Answer : Conduct accelerated stability studies at pH 1.2 (stomach), 7.4 (blood), and 8.5 (intestine) using LC-MS. Monitor degradation products (e.g., azetidine ring-opening or sulfonic acid formation). Arrhenius kinetics predict shelf-life at 25°C .

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